molecular formula C27H23FN4O3S2 B2675151 2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 892386-50-4

2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B2675151
CAS No.: 892386-50-4
M. Wt: 534.62
InChI Key: CGDNDYJIITWNOX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and bioactive natural products .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl ring system, the introduction of the fluorophenyl and methylthiophenyl groups, and the formation of the thioacetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methylthiophenyl groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Imaging Translocator Proteins with PET

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, have been reported as selective ligands for the translocator protein (18 kDa), useful in in vivo imaging using positron emission tomography (PET). These compounds have been synthesized with a fluorine atom in their structure, allowing labeling with fluorine-18 for PET imaging. This application is crucial for studying neuroinflammatory processes, offering insights into the early biomarkers of such conditions (Dollé et al., 2008).

Synthesis with Potential Antitumor Activities

Compounds structurally related to pyrimidines have shown certain selective anti-tumor activities. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester with EDCI/HOBt as a coupling reagent and 5-flurouracil-1-yl acetic acid as an intermediate have indicated selective anticancer properties. The R-configuration in these compounds may contribute significantly to their activity, providing a foundation for developing new anticancer agents (Xiong Jing, 2011).

Ligands for Receptors

A series of novel pyrazolo[1,5-a]pyrimidines synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO) show promise as early biomarkers of neuroinflammatory processes. These compounds, with subnanomolar affinity for the TSPO, have been radiolabeled with fluorine-18, allowing for PET imaging in rodent models of neuroinflammation. Such ligands are essential tools in biomedical research for understanding and diagnosing neurodegenerative diseases (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-15-24-20(16(13-33)12-29-15)11-21-26(35-24)31-25(19-8-3-4-9-22(19)28)32-27(21)37-14-23(34)30-17-6-5-7-18(10-17)36-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDNDYJIITWNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC(=CC=C5)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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